2-Heptanol, 4,6-dimethyl-

Overview

Description

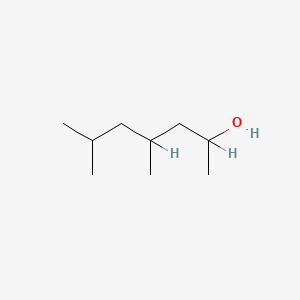

2-Heptanol, 4,6-dimethyl-, also known as 2,6-Dimethyl-4-heptanol, is a colorless liquid with a fresh, floral odor. It has the molecular formula CH3CH(CH3)CH2CH(OH)CH2CH(CH3)CH3 . It may be used in the preparation of the protected β-hydroxybutyrates . It may also be used as a hydrogen donor during the dynamic kinetic resolution (DKR) of various diols, monoprotected diols, and the protected hydroxy aldehydes .

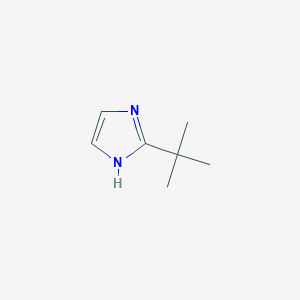

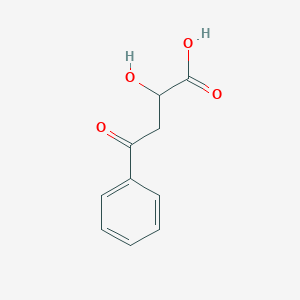

Molecular Structure Analysis

The molecular structure of 2-Heptanol, 4,6-dimethyl- consists of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The molecular weight is 144.255 Da .Chemical Reactions Analysis

2-Heptanol, 4,6-dimethyl- may be used in the preparation of the protected β-hydroxybutyrates . It may also be used as a hydrogen donor during the dynamic kinetic resolution (DKR) of various diols, monoprotected diols, and the protected hydroxy aldehydes .Physical And Chemical Properties Analysis

2-Heptanol, 4,6-dimethyl- has a density of 0.8±0.1 g/cm^3 . Its boiling point is 194.5±0.0 °C at 760 mmHg . The vapor pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.1±6.0 kJ/mol . The flash point is 69.8±8.6 °C . The index of refraction is 1.427 .Scientific Research Applications

Biochemical Research

Lastly, in biochemical research, this alcohol can be used to study lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting their fluidity and permeability, which is important in understanding cell membrane dynamics and drug delivery mechanisms.

Each of these applications leverages the unique chemical properties of 4,6-dimethylheptan-2-ol , demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

When handling 2-Heptanol, 4,6-dimethyl-, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool .

Mechanism of Action

Target of Action

It has been suggested that the compound may exhibit non-polar narcosis, indicating a potential interaction with lipid membranes or hydrophobic sites within proteins .

Mode of Action

It has been suggested that the compound may cause growth inhibition of algae through a mechanism known as non-polar narcosis . This typically involves the disruption of membrane integrity and function, leading to a loss of cellular homeostasis .

Result of Action

It has been suggested that the compound may cause growth inhibition in algae, indicating a potential toxic effect at the cellular level .

properties

IUPAC Name |

4,6-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-8(3)6-9(4)10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUGBYFBCFRGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334612 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptanol, 4,6-dimethyl- | |

CAS RN |

51079-52-8 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)